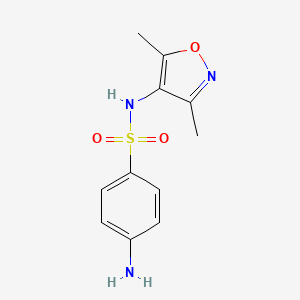![molecular formula C12H7ClN2O4S2 B14506530 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene CAS No. 63116-14-3](/img/structure/B14506530.png)
1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene is an organic compound characterized by the presence of a disulfanyl group and two nitro groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene typically involves the reaction of 4-chlorophenyl disulfide with 2,4-dinitrochlorobenzene. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst, and mild temperatures.
Oxidation: Hydrogen peroxide and acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonyl derivatives.
科学的研究の応用
1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The disulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. The nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
類似化合物との比較
Similar Compounds
Bis(4-chlorophenyl) disulfide: Similar structure but lacks the nitro groups.
4-Chlorophenyl disulfide: Contains only the disulfanyl group without the nitro groups.
2,4-Dinitrochlorobenzene: Contains the nitro groups but lacks the disulfanyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
特性
CAS番号 |
63116-14-3 |
|---|---|
分子式 |
C12H7ClN2O4S2 |
分子量 |
342.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)disulfanyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O4S2/c13-8-1-4-10(5-2-8)20-21-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChIキー |
HFXOFHPDJPXDFM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1SSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,9'-[Oxybis(methylene)]dianthracene](/img/structure/B14506460.png)
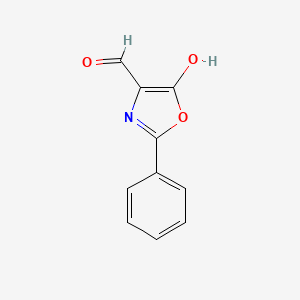
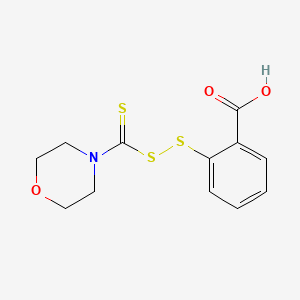

![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
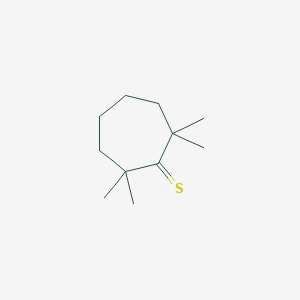
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)

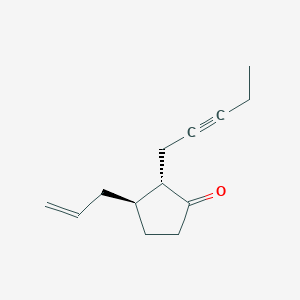
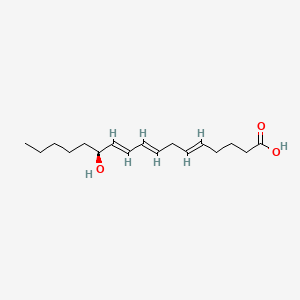
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
